molecular formula C11H14N4O2S B14961416 Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14961416
M. Wt: 266.32 g/mol
InChI Key: CIAHUEBLVDLVSV-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1871041-43-8) is a heterocyclic compound with a fused triazolopyrimidine core. Its molecular formula is C₁₀H₁₂N₄O₂S, featuring methyl groups at positions 5 and 7, a methylsulfanyl (-SMe) group at position 2, and an ethyl ester at position 6 . This compound is part of a broader class of triazolopyrimidine derivatives, which are extensively studied for their herbicidal , antimicrobial , and antimalarial activities.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H14N4O2S/c1-5-17-9(16)8-6(2)12-10-13-11(18-4)14-15(10)7(8)3/h5H2,1-4H3

InChI Key

CIAHUEBLVDLVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-1,2,4-triazole with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Properties/Applications References
Target Compound 5,7-diMe; 2-SMe; 6-COOEt C₁₀H₁₂N₄O₂S Intermediate for herbicidal agents; moderate lipophilicity (logP ≈ 2.1)
8b () 5,7-diMe; 2-SO₂NH(2-F-6-CF₃Ph) C₁₅H₁₃F₄N₅O₂S Herbicidal activity (ALS inhibition); higher polarity due to sulfonamide
5a () 2-NH₂; 5-Me; 7-Ph; 6-CONH(p-tolyl) C₂₃H₂₂N₆O Antimicrobial activity (wheat/apple pathogens); hydrogen-bonding capacity
6d () 5,7-diCl; 2-Cl C₆H₄Cl₂N₄ Reactive intermediate for nucleophilic substitution; higher electrophilicity
Compound 5 () 5,7-diMe; 2-CF₃; 6-propenamide C₁₉H₁₇F₃N₆O Antimalarial activity (Pf inhibitors); enhanced lipophilicity (logP ≈ 3.5)
5,7-diMe; 2-SCH₂(3-CF₃Ph) C₁₅H₁₃F₃N₄S High logP (3.8); potential CNS penetration

Key Research Findings

Substituent Position Matters : Ortho-substituted aryl groups (e.g., 2-fluorobenzyl in ) enhance steric hindrance, reducing herbicidal activity compared to para-substituted analogs .

Electron-Withdrawing Groups : CF₃ substituents () increase metabolic resistance but may elevate toxicity .

Sulfur-Containing Groups : Methylsulfanyl (target) vs. sulfonamide (8b) groups trade off between lipophilicity and target affinity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound can be synthesized via a three-component condensation reaction involving 3-amino-5-methylthio-1,2,4-triazole, β-keto esters (e.g., ethyl acetoacetate), and aromatic aldehydes. Microwave-assisted protocols (323 K, 30 min) in ethanol yield high-purity crystals after recrystallization from acetone . Traditional reflux methods with catalytic HCl in ethanol (12 h) are also effective but may require longer reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Signals at δ 10.89 (s, NH), 7.14–7.41 (m, aromatic H), and 2.59 (s, CH₃S) confirm structural motifs .
  • X-ray crystallography : Refinement parameters (R = 0.048, wR = 0.143) validate bond lengths (e.g., C–S: 1.76–1.80 Å) and planar triazolopyrimidine rings (max deviation: 0.034 Å) .
  • Elemental analysis : Microanalytical data (e.g., C, H, N percentages) ensure purity >95% .

Q. What preliminary biological screening models are suitable for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria.
  • Enzyme inhibition : MDM2-p53 interaction or dehydrogenase assays (IC₅₀ determination) .
  • Cytotoxicity : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do π-stacking interactions and crystal packing influence the compound’s physicochemical properties?

X-ray data reveal π⋯π interactions between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å), stabilizing the crystal lattice. These interactions correlate with enhanced thermal stability (TGA analysis) and solubility trends in polar aprotic solvents (e.g., DMF) . Molecular dynamics simulations can further predict packing efficiency under varying temperatures.

Q. What strategies resolve contradictions in SAR studies for triazolo[1,5-a]pyrimidine derivatives?

Discrepancies in bioactivity (e.g., CB2 receptor inverse agonism vs. MDM2 inhibition) arise from substituent effects:

  • Electron-withdrawing groups (e.g., CF₃ at C5): Increase binding affinity to hydrophobic pockets (ΔG = -9.2 kcal/mol via docking) .
  • Methylsulfanyl vs. benzylsulfanyl : The former enhances metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces π-stacking . Validate hypotheses using free-energy perturbation (FEP) calculations and in vitro ADME assays.

Q. How can regioselective synthesis challenges be addressed for dihydro vs. fully aromatic derivatives?

Regioselectivity depends on reaction conditions:

  • Microwave irradiation : Favors 4,7-dihydro products (e.g., 87% yield for dihydro analogs) .
  • Acidic vs. ionic conditions : Use p-toluenesulfonic acid in benzene to dehydrate intermediates, achieving >90% aromaticity . Monitor reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) and adjust solvent polarity to control kinetic vs. thermodynamic pathways .

Q. What computational methods validate crystallographic data and predict bioactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond angles (e.g., N1–C8–C9: 121.06° calc. vs. 121.1° obs.) .
  • Pharmacophore modeling : Map electrostatic potential surfaces to identify H-bond acceptors (e.g., carbonyl O) and hydrophobic regions for target binding .

Data Analysis and Optimization

Q. How should researchers interpret conflicting NMR and X-ray data for diastereomeric mixtures?

  • Dynamic NMR : Detect rotational barriers (ΔG‡ > 70 kJ/mol) in diastereomers via variable-temperature ¹H NMR (e.g., coalescence at 310 K) .
  • Crystallographic twinning : Refine using SHELXL with BASF parameter adjustments to resolve overlapping peaks in diffraction patterns .

Q. What statistical approaches optimize reaction yields for scale-up?

Apply response surface methodology (RSM) with Box-Behnken design:

  • Factors : Temperature (300–350 K), solvent ratio (EtOH/H₂O: 1:1 to 1:3), catalyst loading (0.5–2 mol%).
  • Optimal conditions : 323 K, 1:1 EtOH/H₂O, 1 mol% TMDP catalyst (predicted yield: 82%) .

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